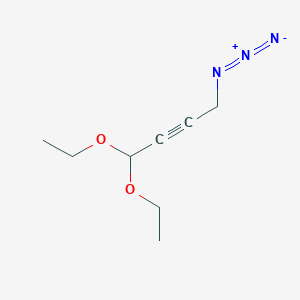
4-Azido-1,1-diethoxybut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-1,1-diethoxybut-2-yne is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, making it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Drug Discovery
Azides are pivotal in the synthesis of peptidotriazoles via copper(I)-catalyzed 1,3-dipolar cycloadditions, a method that enriches peptide chemistry and drug discovery. This technique allows for the introduction of triazole units into peptides, enhancing their stability and bioavailability. For instance, Tornøe et al. (2002) demonstrated the regiospecific addition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains under mild and efficient conditions (Tornøe, Christensen, & Meldal, 2002).
Nucleotide Analogs and Bioactive Compounds
Azides are utilized in the synthesis of nucleotide analogs, which have potential applications in antiviral therapies and as biochemical probes. Brel's (2014) work on creating novel nucleotide analogs using azide chemistry highlights the versatility of azides in synthesizing compounds with potential biological activities (Brel, 2014).
Materials Science
In materials science, azides are used to modify surfaces and create novel polymers with unique properties. Gervais et al. (2009) described the direct synthesis of α-azido,ω-hydroxypolyethers via monomer-activated anionic polymerization, showcasing the role of azides in developing functional materials with precise molecular architectures (Gervais, Labbé, Carlotti, & Deffieux, 2009).
Chemical Biology and Protein Modification
Azides find applications in chemical biology, particularly in the study of protein modifications and cellular responses to electrophilic stress. Jacobs and Marnett (2010) explored the use of lipid-derived electrophiles, including azido-functionalized analogs, to study protein modification and its cellular consequences, offering insights into the biological impacts of electrophile-protein interactions (Jacobs & Marnett, 2010).
Propiedades
IUPAC Name |
4-azido-1,1-diethoxybut-2-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPQHLWSPCHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCN=[N+]=[N-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1,1-diethoxybut-2-yne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)


![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)